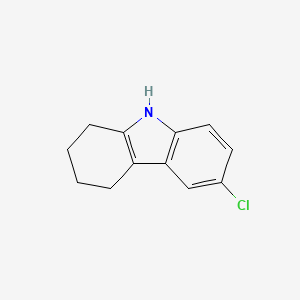

6-クロロ-2,3,4,9-テトラヒドロ-1H-カルバゾール

概要

説明

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a member of the class of carbazoles, which are tricyclic aromatic compounds. This compound is characterized by the presence of a chlorine atom at the 6th position and a tetrahydrocarbazole structure, which includes a partially saturated ring system. It has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Huntington’s disease .

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.

Biology: Investigated for its role in modulating biological pathways and enzyme activities.

Industry: Utilized in the development of materials with specific electronic or optical properties.

作用機序

Target of Action

The primary target of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is the enzyme SirT1 . SirT1 is involved in controlling the removal of abnormal proteins, such as the huntingtin protein .

Mode of Action

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole interacts with its target, SirT1, by blocking its activity . This results in an increase in the removal of the abnormal huntingtin protein .

Biochemical Pathways

The biochemical pathway affected by 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole involves the deacetylation of proteins. Specifically, it inhibits the deacetylation of the p53 protein . This could potentially lead to downstream effects such as the regulation of cell cycle and apoptosis.

Pharmacokinetics

It is described as a potent, cell-permeable, and metabolically stable compound , which suggests good bioavailability.

Result of Action

The molecular and cellular effects of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole’s action involve the increased removal of abnormal proteins, such as the huntingtin protein . This leads to a reduction in the levels of these proteins in brain cells .

生化学分析

Biochemical Properties

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is known to interact with certain enzymes and proteins. For instance, it has been identified as a potent and specific inhibitor of the enzyme Sirtuin 1 (SIRT1) . SIRT1 is a protein deacetylase that regulates various cellular processes, including metabolism and stress responses .

Cellular Effects

The effects of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole on cells are largely attributed to its interaction with SIRT1. By inhibiting SIRT1, this compound can influence various cellular processes. For example, it has been suggested to play a role in the treatment of Huntington’s disease by controlling the removal of the abnormal huntingtin protein .

Molecular Mechanism

The molecular mechanism of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole involves its binding to the SIRT1 enzyme. This binding inhibits the deacetylation activity of SIRT1, thereby influencing gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 6-chloroindole.

Cyclization: The precursor undergoes cyclization to form the tetrahydrocarbazole ring system. This step often involves the use of acidic or basic catalysts to facilitate the ring closure.

Hydrogenation: The resulting intermediate is subjected to hydrogenation to reduce the double bonds and achieve the tetrahydro structure.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

Catalytic Hydrogenation: Using palladium or platinum catalysts to achieve selective hydrogenation.

Automated Synthesis: Employing automated reactors to control reaction parameters precisely and ensure consistent product quality.

化学反応の分析

Types of Reactions

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.

Reduction: Reduction reactions can further saturate the ring system or modify the chlorine substituent.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or hydroxyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, hydroxide ions.

Major Products Formed

Oxidation: Carbazole derivatives with ketone or aldehyde groups.

Reduction: Fully saturated carbazole derivatives.

Substitution: Amino or hydroxyl-substituted carbazole derivatives.

類似化合物との比較

Similar Compounds

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: A derivative with an additional carboxamide group, studied for similar therapeutic applications.

6-Chloro-1,2,3,4-tetrahydroisoquinoline: Another chlorine-substituted tetrahydro compound with distinct biological activities.

6-Chloro-4-phenylquinazolin-2-carboxaldehyde: A structurally related compound with different pharmacological properties.

Uniqueness

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern and its ability to inhibit SirT1 selectively. This selectivity makes it a valuable compound for studying the role of protein acetylation in disease and for developing targeted therapies .

生物活性

Overview

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole is a synthetic compound belonging to the carbazole family, characterized by its unique chemical structure that includes a chlorine atom at the 6th position and a tetrahydrocarbazole framework. This compound has garnered attention for its biological activity, particularly as a selective inhibitor of Sirtuin 1 (SIRT1), an enzyme involved in various cellular processes including metabolism, aging, and neurodegeneration.

The primary mechanism of action for 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with SIRT1. It acts as a potent inhibitor with an IC50 value of approximately 98 nM, which indicates its high specificity for this enzyme compared to other sirtuins (IC50 values of 19.6 μM for SIRT2 and 48.7 μM for SIRT3) . The inhibition of SIRT1 leads to the modulation of various biochemical pathways, particularly affecting the deacetylation process of proteins like p53 and huntingtin.

Pharmacokinetics

This compound is noted for its favorable pharmacokinetic properties:

- Oral Bioavailability : Demonstrated to be orally bioavailable.

- Serum Half-life : Approximately 136 minutes in vivo in mice.

- Absorption : Rapidly absorbed with a median time to maximum concentration (tmax) of around 3 hours after administration .

Cellular Effects

The inhibition of SIRT1 by this compound has significant implications for cellular health:

- Neurodegenerative Diseases : It has been studied for potential therapeutic applications in conditions such as Huntington's disease by promoting the clearance of abnormal proteins associated with neurodegeneration .

- Inflammation Regulation : SIRT1 is known to negatively regulate inflammation; thus, inhibiting it may lead to increased inflammatory responses in certain contexts .

Case Studies and Clinical Trials

A notable exploratory clinical trial involving selisistat (the carboxamide derivative of 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole) was conducted on early-stage Huntington's disease patients. Key findings include:

- Study Design : 55 patients were randomized to receive either selisistat at doses of 10 mg/day or 100 mg/day versus a placebo over a period of 14 days.

- Safety and Tolerability : The study demonstrated that selisistat was safe and well-tolerated at the specified doses.

- Biomarker Analysis : The trial aimed to evaluate the effects on levels of soluble mutant huntingtin and other markers related to disease modulation .

Data Table: Summary of Biological Activity

| Parameter | Value/Description |

|---|---|

| Chemical Structure | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole |

| Target Enzyme | Sirtuin 1 (SIRT1) |

| IC50 (SIRT1) | ~98 nM |

| IC50 (SIRT2) | ~19.6 μM |

| IC50 (SIRT3) | ~48.7 μM |

| Oral Bioavailability | Yes |

| Serum Half-life | ~136 minutes in mice |

| Clinical Trial Population | Early-stage Huntington's disease patients (n=55) |

| Duration of Clinical Study | 14 days |

特性

IUPAC Name |

6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQQPGJXOHSTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315950 | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36684-65-8 | |

| Record name | 36684-65-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1,2,3,4-tetrahydrocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide?

A1: 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, also known as selisistat, acts as a potent and selective inhibitor of sirtuin proteins, particularly Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) [, , , , , ]. Sirtuins are a class of NAD+-dependent deacetylases involved in regulating various cellular processes, including metabolism, stress responses, and aging.

Q2: How does selisistat inhibit SIRT1?

A2: Selisistat inhibits SIRT1 by exploiting its unique NAD+-dependent deacetylation mechanism. It binds to the nicotinamide site and a neighboring pocket within SIRT1, interacting with the ribose moiety of NAD+ or its coproduct, 2'-O-acetyl-ADP ribose []. This interaction stabilizes the closed conformation of the enzyme, preventing product release and effectively inhibiting SIRT1 activity.

Q3: What makes selisistat a desirable inhibitor compared to other sirtuin inhibitors?

A3: Unlike earlier sirtuin inhibitors, selisistat demonstrates high potency and selectivity for SIRT1 and SIRT2 [, ]. This selectivity is attributed to its specific interactions with the NAD+ binding site and its exploitation of the sirtuin catalytic mechanism, resulting in potent inhibition of SIRT1 and moderate inhibition of SIRT3, while other sirtuins are less affected [].

Q4: What are the potential therapeutic applications of selisistat based on its mechanism of action?

A4: Given its ability to inhibit SIRT1 and SIRT2, selisistat has shown promise in preclinical studies for treating diseases where sirtuin activity is implicated. For instance, selisistat has demonstrated efficacy in alleviating pathology in multiple animal and cell models of Huntington's disease by restoring global acetylation levels [, ].

Q5: Has selisistat shown efficacy in other disease models?

A5: Beyond Huntington's disease, research indicates that selisistat can inhibit renal interstitial fibroblast activation and attenuate renal interstitial fibrosis in obstructive nephropathy, suggesting its therapeutic potential for chronic kidney disease []. Additionally, studies have shown that it can protect liver cells (HepG2) from oxidative damage induced by hydrogen peroxide through a mechanism involving SIRT1 activation [].

Q6: Are there any structural analogs of selisistat that exhibit similar inhibitory activity towards sirtuins?

A6: Yes, researchers have synthesized a series of oxadiazole-carbonylaminothioureas as potential SIRT1 and SIRT2 inhibitors. These compounds were designed based on virtual screening hits and exhibited comparable inhibitory activity to selisistat []. Similarly, N(epsilon)-thioacetyl-lysine-containing tri-, tetra-, and pentapeptides have been investigated as SIRT1 and SIRT2 inhibitors, with some showing equipotent inhibitory activity to selisistat [].

Q7: Has the interaction of selisistat with other proteins been investigated?

A7: While the primary target of selisistat is sirtuins, structural studies have explored its interaction with other proteins. For instance, crystal structures of selisistat in complex with the E. coli sliding clamp have been reported [, ], offering insights into its binding properties and potential off-target interactions.

Q8: Are there specific biomarkers or diagnostic tools being explored to assess selisistat's efficacy in preclinical or clinical settings?

A8: While the provided research doesn't delve into specific biomarkers for selisistat, it highlights the importance of monitoring acetylation levels as a potential indicator of its activity []. Further research is likely necessary to identify and validate specific biomarkers for predicting treatment response or identifying potential adverse effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。